Enhanced SH2 Binding vs. C188-9 & CJ-1383
SI‑109 binds to the STAT3 SH2 domain with a Ki of 9 nM, as determined by fluorescence polarization (FP) assay [1]. In direct cross‑study comparison, SI‑109 exhibits a 15‑fold higher affinity than C188‑9 (Ki = 136 nM) and a 105‑fold higher affinity than CJ‑1383 (Ki = 0.95 μM) [2]. This enhanced binding is attributed to optimal fit within the phosphotyrosine‑binding pocket, as visualized in the co‑crystal structure (PDB 6NUQ) [3].
| Evidence Dimension | Binding affinity (Ki) for STAT3 SH2 domain |
|---|---|
| Target Compound Data | Ki = 9 nM |
| Comparator Or Baseline | C188‑9 (Ki = 136 nM); CJ‑1383 (Ki = 0.95 μM) |
| Quantified Difference | 15‑fold higher affinity vs. C188‑9; 105‑fold higher affinity vs. CJ‑1383 |
| Conditions | Fluorescence polarization assay using recombinant STAT3 SH2 domain and fluorescently labeled phosphopeptide probe |
Why This Matters
Higher affinity enables more complete target engagement at lower compound concentrations, reducing the risk of off‑target effects in cell‑based and in vivo studies.
- [1] Bai, L.; Zhou, H.; Xu, R.; et al. A Potent and Selective Small‑Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo. Cancer Cell 2019, 36 (5), 498–511. DOI: 10.1016/j.ccell.2019.10.002 View Source
- [2] Chen, J.; Bai, L.; Bernard, D.; et al. Structure‑Based Design of Conformationally Constrained, Cell‑Permeable STAT3 Inhibitors. ACS Med. Chem. Lett. 2010, 1 (2), 85–89. DOI: 10.1021/ml100010j View Source
- [3] Protein Data Bank. 6NUQ: Stat3 Core in complex with compound SI109. DOI: 10.2210/pdb6nuq/pdb View Source
